molecular formula C19H17NO3 B2597289 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid CAS No. 861412-38-6

6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B2597289
CAS No.: 861412-38-6
M. Wt: 307.349
InChI Key: OKVTUAKNPHORCU-UHFFFAOYSA-N
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Description

6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid (CAS 861412-38-6) is a synthetically versatile quinoline derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a key chemical building block, particularly in the exploration of novel dihydroorotate dehydrogenase (DHODH) inhibitors. The strategic incorporation of the ortho -methoxyphenyl substituent at the 2-position and the carboxylic acid at the 4-position on the quinoline core is a recognized pharmacophore for targeting the brequinar-binding site of DHODH . DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition has emerging therapeutic potential in areas including oncology, immunology, and virology . Researchers utilize this compound as a premium scaffold for the design and synthesis of targeted small molecules. Its molecular structure allows for further derivatization, notably at the carboxylic acid group, enabling the creation of amides, esters, and other conjugates for structure-activity relationship (SAR) studies . The quinoline core is a privileged structure in pharmaceuticals, frequently found in compounds with diverse biological activities. As such, this chemical is strictly for use in laboratory research settings. It is intended for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6-ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-3-12-8-9-16-14(10-12)15(19(21)22)11-17(20-16)13-6-4-5-7-18(13)23-2/h4-11H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVTUAKNPHORCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid typically involves the condensation of substituted o-amino acetophenone derivatives with enolisable ketones in the presence of a catalyst such as molecular iodine in ethanol . Other methods include using nano zinc oxide as a catalyst under solvent-free conditions or employing ionic liquids under ultrasound at room temperature . These methods are designed to be mild, efficient, and environmentally friendly.

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve large-scale synthesis using cost-effective and scalable methodologies. These may include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . The goal is to produce high yields of the desired compound while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid has been explored for its potential therapeutic effects, particularly as an antitubercular agent. Research indicates that analogs of quinoline-4-carboxylic acids exhibit activity against Mycobacterium tuberculosis, with mechanisms involving inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication .

Case Study:

  • A study synthesized various quinoline derivatives, including this compound, and evaluated their efficacy against M. tuberculosis. Results demonstrated significant inhibitory activity, suggesting that modifications in the structure could enhance potency against resistant strains .

Antileishmanial Activity

Another area of interest is the compound's potential against leishmaniasis. Research has shown that certain quinoline derivatives exhibit antileishmanial properties by disrupting the metabolic pathways of the parasite Leishmania donovani. The synthesis and characterization of these compounds have been documented, highlighting their effectiveness in vitro at varying concentrations .

Antifungal Properties

Quinoline derivatives have also been studied for their antifungal activities. Some compounds derived from quinoline-4-carboxylic acids demonstrated moderate to high efficacy against various fungal strains, including Aspergillus species. This suggests potential applications in treating fungal infections .

Mechanism of Action

The mechanism of action of 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Quinoline-4-carboxylic Acid Derivatives

Structural and Functional Group Variations

Key structural variations among quinoline-4-carboxylic acid derivatives include substituents at positions 2 and 6, which significantly influence bioactivity and pharmacokinetics. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Substituent (Position 2) Substituent (Position 6) Key Biological Activity Synthesis Method References
6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid 2-Methoxyphenyl Ethyl Not explicitly reported Likely Doebner/Pfitzinger reaction*
6-Methoxy-2-arylquinoline-4-carboxylic acid Aryl (e.g., phenyl) Methoxy P-gp inhibition Doebner reaction
2-(4-Bromophenyl)quinoline-4-carboxylic acid 4-Bromophenyl H Antibacterial Doebner reaction
6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid 2-Hydroxyphenyl Chloro Not explicitly reported Unspecified
2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic acid 4-Chlorophenyl + sulfanyl group H Not explicitly reported Multi-step synthesis

*Synthesis inferred from similar compounds in , and 10.

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Methoxy and hydroxyl groups (e.g., ) enhance aqueous solubility via hydrogen bonding, whereas ethyl and aryl groups may reduce it.
  • Metabolic Stability : The 2-methoxyphenyl group may undergo demethylation, a consideration for drug design.

Biological Activity

6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that the compound may inhibit certain enzymes or interact with DNA, influencing cellular pathways crucial for cancer proliferation and inflammation . The compound's structure allows it to engage in chelation with divalent metals, which may enhance its pharmacological profile .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this quinoline derivative. Notably, it has demonstrated selective cytotoxicity against various cancer cell lines, including:

  • MCF7 (breast cancer)
  • HeLa (cervical cancer)

In vitro assays indicated that this compound exhibits significant antiproliferative effects, comparable to established chemotherapeutic agents such as cisplatin. The compound's half-maximal inhibitory concentration (IC50) values suggest potent activity against these cell lines, with further studies indicating that it may induce apoptosis in a dose-dependent manner .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary results suggest that it possesses significant antibacterial effects against a range of pathogens. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of vital metabolic pathways .

Case Studies and Research Findings

  • Study on Anticancer Efficacy : A recent study assessed the cytotoxic effects of various quinoline derivatives, including this compound. Results indicated that this compound significantly reduced cell viability in MCF7 and HeLa cells with IC50 values indicating strong antiproliferative activity .
  • Antimicrobial Evaluation : In another investigation focusing on antimicrobial properties, the compound was tested against common bacterial strains. The findings revealed that it exhibited a broad spectrum of activity, outperforming several conventional antibiotics in specific assays .
  • P-Glycoprotein Inhibition : A study aimed at evaluating P-glycoprotein (P-gp) inhibition found that certain analogues of quinoline derivatives showed enhanced efficacy in inhibiting P-gp-mediated drug efflux, suggesting potential for overcoming multidrug resistance in cancer therapy .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

Activity Cell Line / Pathogen IC50/Effect Reference
AnticancerMCF7Significant reduction in viability
AnticancerHeLaInduced apoptosis
AntimicrobialVarious BacteriaBroad-spectrum activity
P-Glycoprotein InhibitionEPG85-257RDB (P-gp+)Enhanced inhibition compared to controls

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Ethyl-2-(2-methoxyphenyl)quinoline-4-carboxylic acid?

  • Methodological Answer : The synthesis typically involves two key steps: (1) formation of the quinoline core via cyclization of substituted anthranilic acid derivatives or via the Pfitzinger reaction using ketones, and (2) functionalization of the 2- and 6-positions. For example, acid chloride intermediates (generated by refluxing with SOCl₂) are coupled with amines or aryl groups under basic conditions (e.g., NaH in THF) to introduce substituents . Ethyl or methyl esters are often hydrolyzed to yield the carboxylic acid moiety .

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR (¹H, ¹³C) confirms substituent positions and regioselectivity, with aromatic protons showing distinct splitting patterns (e.g., para-substituted methoxyphenyl groups at δ 7.2–8.3 ppm) .
  • IR identifies functional groups (e.g., C=O stretch at ~1685 cm⁻¹ for carboxylic acid) .
  • Mass spectrometry (ESI or EI) verifies molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks) .

Q. How are solubility and stability addressed during experimental design?

  • Methodological Answer :

  • Solubility is enhanced using polar aprotic solvents (DMF, DMSO) or by forming sodium salts via neutralization with NaOH .
  • Stability is maintained by storing the compound under inert atmospheres (N₂/Ar) and avoiding prolonged exposure to light or moisture .

Advanced Research Questions

Q. What strategies optimize regioselectivity in electrophilic substitution reactions on the quinoline ring?

  • Methodological Answer :

  • Directing groups : The 4-carboxylic acid group acts as a meta-director, while the 2-methoxyphenyl substituent directs electrophiles to the 6- or 8-positions. Computational modeling (DFT) predicts electron density distribution to guide reagent selection .
  • Reaction conditions : Mild Lewis acids (e.g., FeCl₃) or high-temperature Friedel-Crafts reactions improve selectivity for para-substitution on the methoxyphenyl ring .

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. anti-inflammatory) be reconciled?

  • Methodological Answer :

  • Structural-activity relationships (SAR) : Compare substituent effects across analogs. For example, ethyl groups at position 6 may enhance lipophilicity and membrane penetration, altering target engagement .
  • Assay variability : Standardize in vitro assays (e.g., MIC for antimicrobial activity vs. COX-2 inhibition for anti-inflammatory effects) to isolate confounding factors .

Q. What computational methods are used to predict binding modes with biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock, Glide) : Models interactions with enzymes like DNA gyrase or kinases, leveraging X-ray crystal structures of homologous proteins .
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes over time, identifying key residues (e.g., hydrogen bonds with the carboxylic acid group) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for quinoline-4-carboxylic acid derivatives?

  • Methodological Answer :

  • Reaction monitoring : Use TLC/HPLC to identify side products (e.g., ester hydrolysis intermediates) that may skew yield calculations .
  • Scale effects : Pilot reactions (1–5 mmol) often report higher yields than industrial-scale syntheses due to heat/mass transfer limitations .

Q. Why do some studies report variable cytotoxicity for structurally similar analogs?

  • Methodological Answer :

  • Cell line specificity : Test analogs across multiple cell lines (e.g., HeLa vs. MCF-7) to account for differential expression of drug transporters .
  • Metabolic stability : LC-MS/MS analysis of intracellular metabolite levels reveals rapid degradation of certain derivatives, reducing apparent potency .

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